A Technical Guide to the Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
A Technical Guide to the Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, a molecule of interest in medicinal chemistry due to its quinoline and piperazine scaffolds. These moieties are present in numerous compounds with a wide range of biological activities, including anticancer properties.[1] The synthesis involves a two-step process commencing with a nucleophilic aromatic substitution followed by an acylation reaction.
Proposed Synthetic Pathway
The synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone can be logically approached in two primary stages:
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Synthesis of the intermediate 1-(8-nitroquinolin-5-yl)piperazine: This is achieved through a nucleophilic aromatic substitution (SNA_r) reaction between 5-chloro-8-nitroquinoline and piperazine. The electron-withdrawing nitro group on the quinoline ring activates the chlorine atom for displacement by the nucleophilic piperazine.
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Synthesis of the final product: The intermediate is then acylated using 4-chlorobenzoyl chloride in the presence of a base to yield (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.
The overall proposed reaction scheme is presented below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols (Based on Analogous Reactions)
The following protocols are based on established methodologies for similar chemical transformations and should be optimized for the specific substrates.
Step 1: Synthesis of 1-(8-nitroquinolin-5-yl)piperazine
Reaction:
5-chloro-8-nitroquinoline + piperazine → 1-(8-nitroquinolin-5-yl)piperazine
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 5-chloro-8-nitroquinoline | 208.60 | 1 | 1 |
| Piperazine | 86.14 | 5 | 5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | 1.5 |
| Dimethylformamide (DMF) | 73.09 | - | - |
Procedure:
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To a solution of 5-chloro-8-nitroquinoline (1 equivalent) in anhydrous DMF, add piperazine (5 equivalents) and DIPEA (1.5 equivalents).
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The reaction mixture is stirred at a temperature between 80-120 °C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
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The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Step 2: Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Reaction:
1-(8-nitroquinolin-5-yl)piperazine + 4-chlorobenzoyl chloride → (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 1-(8-nitroquinolin-5-yl)piperazine | 258.28 | 1 | 1 |
| 4-chlorobenzoyl chloride | 175.01 | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM) | 84.93 | - | - |
Procedure:
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Dissolve 1-(8-nitroquinolin-5-yl)piperazine (1 equivalent) in anhydrous dichloromethane (DCM).
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Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
Potential Biological Activity and Signaling Pathway
Quinoline derivatives have been extensively studied as potential anticancer agents.[1] One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[2][3] Many quinoline-based compounds have been developed as inhibitors of this pathway.[4] It is plausible that (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone could exert its potential anticancer effects by inhibiting key kinases in this cascade.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Summary
References
- 1. scispace.com [scispace.com]
- 2. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
